1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a chemical compound with a triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethylamine with formaldehyde and cyanuric acid. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as aldehydes, carboxylic acids, and substituted triazine compounds.
Scientific Research Applications
1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-trione: A parent compound with similar structural features.
1-Methyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A methylated analog with comparable properties.
1-Propyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A propyl-substituted derivative with similar reactivity.
Uniqueness
1-Ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52977-50-1 |
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Molecular Formula |
C7H11N3O5 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-ethyl-3,5-bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C7H11N3O5/c1-2-8-5(13)9(3-11)7(15)10(4-12)6(8)14/h11-12H,2-4H2,1H3 |
InChI Key |
VDFTZATURBOYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)N(C1=O)CO)CO |
Origin of Product |
United States |
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